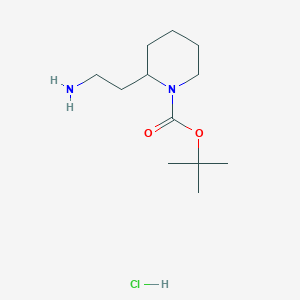

Tert-butyl 2-(2-aminoethyl)-1-piperidinecarboxylate hydrochloride

Description

Tert-butyl 2-(2-aminoethyl)-1-piperidinecarboxylate hydrochloride is a piperidine derivative featuring a tert-butyl carbamate protective group and a terminal aminoethyl moiety, stabilized as a hydrochloride salt. This compound is widely utilized as an intermediate in pharmaceutical synthesis, particularly for developing small-molecule therapeutics targeting neurological and metabolic disorders. Its structure combines a rigid piperidine ring with a flexible aminoethyl side chain, enabling versatile reactivity in coupling reactions or as a building block for more complex scaffolds.

Synthesis: The compound is typically synthesized via a multi-step procedure involving low-temperature lithiation reactions. For instance, a European patent application (2022) details the preparation of analogous piperidine derivatives using sec-butyllithium in tetrahydrofuran (THF) at −78°C to achieve controlled functionalization . The hydrochloride salt form enhances solubility in polar solvents and stability during storage.

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl 2-(2-aminoethyl)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-9-5-4-6-10(14)7-8-13;/h10H,4-9,13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUSEGQVBXXTJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-aminoethyl)-1-piperidinecarboxylate hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution reactions, where an appropriate leaving group on the piperidine ring is replaced by an aminoethyl moiety.

Protection of the Amino Group: The amino group is protected using tert-butyl carbamate (Boc) to prevent unwanted side reactions during subsequent steps.

Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl side chain, leading to the formation of imines or oximes.

Reduction: Reduction reactions can convert imines or oximes back to amines, often using reagents like sodium borohydride.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Substitution: Alkyl halides or sulfonates in the presence of bases like sodium hydride or potassium carbonate.

Major Products

Oxidation: Formation of imines or oximes.

Reduction: Regeneration of primary or secondary amines.

Substitution: Introduction of alkyl, aryl, or other functional groups.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-(2-aminoethyl)-1-piperidinecarboxylate hydrochloride has been investigated for its potential therapeutic effects. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

- Analgesic Properties: Studies have shown that compounds similar to tert-butyl 2-(2-aminoethyl)-1-piperidinecarboxylate exhibit analgesic effects. For instance, derivatives have been evaluated for pain relief in animal models, demonstrating efficacy comparable to existing analgesics .

- Anti-inflammatory Activity: Research indicates that this compound may inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases .

Cancer Research

Recent advances have highlighted the role of piperidine derivatives in cancer therapy. This compound has been explored for its cytotoxic effects against various cancer cell lines.

- Case Study: A study reported that piperidine derivatives showed enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin . This suggests that similar compounds could be developed as novel anticancer agents.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications.

- Alzheimer's Disease: Research indicates that piperidine-based compounds can inhibit acetylcholinesterase activity, which is beneficial in Alzheimer's disease treatment. Tert-butyl 2-(2-aminoethyl)-1-piperidinecarboxylate may exhibit similar properties, potentially aiding in cognitive enhancement .

Industrial Applications

In the industrial sector, this compound serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique chemical structure allows for modifications that can lead to new materials with desirable properties.

Mechanism of Action

The mechanism by which tert-butyl 2-(2-aminoethyl)-1-piperidinecarboxylate hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The aminoethyl side chain can form hydrogen bonds or ionic interactions with biological targets, while the piperidine ring provides structural stability.

Comparison with Similar Compounds

Structural and Functional Divergence

- Piperidine Core vs. Indole/Silane Backbones: The target compound’s piperidine ring confers rigidity and basicity, advantageous for drug-receptor interactions. In contrast, 5-bromotryptamine hydrochloride contains an indole ring, critical for mimicking serotonin . The silane-based analogue’s trimethoxysilane group enables covalent bonding to inorganic surfaces, a property absent in the target compound .

- Aminoethyl Group Modifications: While all listed compounds feature aminoethyl moieties, AEBSF hydrochloride incorporates a sulfonyl fluoride group, making it a potent irreversible protease inhibitor. This contrasts with the target compound’s carbamate-protected amine, which is designed for controlled deprotection during synthesis .

Solubility and Stability

- The hydrochloride salt form of the target compound enhances aqueous solubility (critical for in vitro assays), similar to AEBSF hydrochloride. However, the silane derivative’s hydrophobicity limits its use to non-aqueous systems unless functionalized with hydrophilic groups .

- Stability under acidic conditions varies: The tert-butyl carbamate group in the target compound is acid-labile, enabling selective deprotection, whereas AEBSF’s sulfonyl fluoride is stable under physiological pH .

Industrial and Research Relevance

- Synthetic Scalability: The target compound’s synthesis (as per patent methods ) requires cryogenic conditions, posing challenges for large-scale production. In contrast, silane derivatives like 3-[2-(2-aminoethylamino)ethylamino]propyl trimethoxysilane are commercially available in bulk (e.g., 500 mL at JPY 42,800) , indicating established industrial protocols.

- Biological Activity : 5-Bromotryptamine hydrochloride exhibits selective affinity for 5-HT receptors, whereas the target compound’s bioactivity remains underexplored, highlighting its primary role as a synthetic intermediate .

Biological Activity

Tert-butyl 2-(2-aminoethyl)-1-piperidinecarboxylate hydrochloride, a compound with the molecular formula , has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound is characterized by its piperidine ring, which is known for its ability to interact with various biological targets. The synthesis typically involves multi-step organic reactions, where tert-butyl and aminoethyl groups are introduced to the piperidine backbone. The synthetic route can be optimized for yield and purity, often utilizing reagents like pyridine under controlled conditions.

This compound acts primarily as a ligand for specific receptors in the central nervous system (CNS). Its mode of action includes:

- Receptor Modulation : The compound has shown the ability to bind to neurotransmitter receptors, influencing pathways related to mood and cognition.

- Neuroprotective Effects : Preliminary studies suggest that it may exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Pharmacological Effects

- Antimicrobial Activity : Research indicates that compounds with similar structures have been evaluated for their antimicrobial properties. For instance, derivatives of piperidine have demonstrated significant activity against various bacterial strains, including multidrug-resistant strains.

- Anticancer Potential : Some studies have explored the cytotoxic effects of piperidine derivatives on cancer cell lines. The compound may induce apoptosis in specific cancer cells, making it a candidate for further investigation in cancer therapy.

- Cytotoxicity : In vitro assays have been conducted to assess the cytotoxicity of this compound against non-cancerous cell lines. Results indicate a selectivity towards cancer cells, suggesting a favorable therapeutic index.

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of similar piperidine derivatives in models of Alzheimer's disease. Results showed that these compounds could inhibit cholinesterase enzymes, leading to increased acetylcholine levels and improved cognitive function in animal models.

Case Study 2: Antimicrobial Activity

In a separate study, the antimicrobial efficacy of piperidine derivatives was evaluated against Mycobacterium tuberculosis. The results indicated that certain structural modifications enhanced activity against resistant strains, highlighting the potential for developing new antibiotics based on this scaffold.

Q & A

Q. What are the critical steps in synthesizing tert-butyl 2-(2-aminoethyl)-1-piperidinecarboxylate hydrochloride, and how can reaction efficiency be monitored?

Methodological Answer: The synthesis typically involves a multi-step process:

Aminoethylation : Introduce the 2-aminoethyl group to the piperidine ring via nucleophilic substitution or reductive amination.

Boc Protection : Protect the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., THF with triethylamine) .

Hydrochloride Salt Formation : Treat the Boc-protected intermediate with HCl in a solvent like dioxane or ethyl acetate to yield the hydrochloride salt .

Q. Monitoring Efficiency :

- TLC/HPLC : Track reaction progress using silica-gel TLC (ethyl acetate/hexane) or reverse-phase HPLC with UV detection (λ = 254 nm) .

- NMR : Confirm intermediate structures via ¹H/¹³C NMR (e.g., Boc group protons at ~1.4 ppm) .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% typical for research-grade material) .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ peak at expected m/z) .

- NMR Spectroscopy :

- ¹H NMR: Identify piperidine protons (δ 1.4–3.5 ppm), Boc group (δ 1.4 ppm), and aminoethyl protons (δ 2.5–3.0 ppm) .

- ¹³C NMR: Verify carbonyl carbons (Boc group at ~155 ppm) .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood for weighing and reactions .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity Mitigation : Although acute toxicity data are limited, assume Category 4 hazards (oral/dermal/inhalation). Use respiratory protection if aerosolization occurs .

Q. How can researchers determine the compound’s solubility for in vitro assays?

Methodological Answer:

- Solvent Screening : Test solubility in DMSO (common stock solvent), water (pH-adjusted with HCl/NaOH), and ethanol via stepwise dilution (e.g., 10 mM to 0.1 mM).

- UV-Vis Spectroscopy : Quantify solubility by measuring absorbance at λ_max after filtration (0.22 μm membrane) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Methodological Answer:

- Variable Temperature NMR : Resolve overlapping peaks by acquiring spectra at elevated temperatures (e.g., 40°C) .

- 2D NMR Techniques : Use HSQC/HMBC to correlate protons with carbons and confirm connectivity in the piperidine and aminoethyl groups .

- Comparative Analysis : Cross-reference with published spectra of structurally similar Boc-protected piperidines (e.g., tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate) .

Q. What experimental strategies optimize yield in the final hydrochloride salt formation step?

Methodological Answer:

- Acid Stoichiometry : Use 2–3 equivalents of HCl to ensure complete protonation of the amine .

- Solvent Selection : Polar aprotic solvents (e.g., dioxane) improve ion-pair separation. Precipitation in cold diethyl ether enhances crystal purity .

- Kinetic Control : Monitor pH during acid addition (target pH <2) and stir vigorously to avoid localized overheating .

Q. How should researchers address stability issues in long-term storage?

Methodological Answer:

- Condition Testing : Store aliquots at –20°C (desiccated) and assess stability via HPLC every 3–6 months. Compare peak area degradation to fresh samples .

- Lyophilization : For aqueous solutions, lyophilize the compound to a powder to hydrolyze ester groups (Boc cleavage risk at high humidity) .

- Degradation Pathways : Identify byproducts (e.g., free piperidine via Boc deprotection) using LC-MS/MS .

Q. What methodologies are suitable for assessing cellular toxicity when in vivo data are unavailable?

Methodological Answer:

- In Vitro Assays :

- Computational Tools : Predict toxicity via QSAR models (e.g., ProTox-II) using the compound’s SMILES string .

Q. How can this compound be applied in drug discovery, particularly for CNS targets?

Methodological Answer:

- Functionalization : Modify the aminoethyl group to introduce fluorophores (e.g., FITC) for receptor-binding assays .

- Target Engagement : Use as a precursor for dopamine or serotonin receptor ligands via Suzuki coupling or amide bond formation .

- In Silico Docking : Model interactions with GPCRs (e.g., 5-HT₆) using AutoDock Vina to prioritize synthesis targets .

Q. How do researchers reconcile discrepancies in reported bioactivity data across studies?

Methodological Answer:

- Meta-Analysis : Normalize data using Z-scores or fold-change relative to controls. Account for variables like cell line (e.g., SH-SY5Y vs. PC12) .

- Dose-Response Curves : Replicate experiments with standardized protocols (e.g., 72-hour exposure, n ≥ 3) .

- Orthogonal Assays : Validate hits via SPR (binding affinity) and patch-clamp electrophysiology (ion channel modulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.